molecular formula C7H7BrClN3 B2431577 7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride CAS No. 2260931-19-7

7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride

Cat. No.: B2431577
CAS No.: 2260931-19-7
M. Wt: 248.51
InChI Key: RHBKDRNROCVPAN-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride: is a chemical compound with significant applications in medicinal chemistry and pharmaceutical research. It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound known for its diverse biological activities. The presence of a bromine atom at the 7th position and an amine group at the 3rd position enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction proceeds through a one-pot tandem cyclization and bromination process. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

    Cyclization Reactions: The amine group at the 3rd position can engage in cyclization reactions, forming additional heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed:

  • Substituted imidazo[1,2-a]pyridines with various functional groups.
  • Oxidized or reduced derivatives of the parent compound.
  • Cyclized products with additional heterocyclic rings.

Scientific Research Applications

Chemistry: 7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride is used as a building block in organic synthesis. Its reactivity allows for the construction of complex molecules with potential pharmaceutical applications.

Biology: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery programs.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases, including tuberculosis and cancer .

Industry: The compound finds applications in the development of new materials and chemical processes. Its unique reactivity makes it valuable in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group facilitate binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate biological pathways, leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and amine substitutions.

    7-Chloroimidazo[1,2-a]pyridin-3-amine: A similar compound with a chlorine atom instead of bromine.

    3-Aminoimidazo[1,2-a]pyridine: Lacks the bromine substitution but retains the amine group.

Uniqueness: 7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and biological activity. The bromine atom enhances its potential for substitution reactions, while the amine group allows for further functionalization and biological interactions .

Biological Activity

7-Bromoimidazo[1,2-a]pyridin-3-amine; hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential applications in treating infectious diseases, particularly tuberculosis and certain parasitic infections, as well as its anticancer properties.

Chemical Structure and Properties

The molecular formula of 7-Bromoimidazo[1,2-a]pyridin-3-amine; hydrochloride is C7H7BrN4C_7H_7BrN_4 with a molecular weight of approximately 227.06 g/mol. The presence of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine scaffold significantly influences its reactivity and biological interactions.

The biological activity of 7-Bromoimidazo[1,2-a]pyridin-3-amine; hydrochloride is attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activity and receptor functions, leading to various therapeutic effects. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes crucial for bacterial survival.

Antimicrobial Activity

Research indicates that 7-Bromoimidazo[1,2-a]pyridin-3-amine; hydrochloride exhibits significant antimicrobial properties. It has been identified as a lead compound in drug discovery programs aimed at developing new treatments for tuberculosis and other infectious diseases caused by pathogens such as Trypanosoma cruzi and Leishmania donovani .

Pathogen Activity Reference
Mycobacterium tuberculosisInhibitory activity with MIC values between 0.03 to 5.0 μM
Trypanosoma cruziConfirmed anti-trypanosomal activity
Leishmania donovaniEfficacy in intracellular infection assays

Anticancer Activity

The compound has also shown promise in cancer research, demonstrating cytotoxic effects against various cancer cell lines. Studies have indicated that it may inhibit cancer cell proliferation by interfering with DNA replication and protein synthesis pathways.

Cancer Cell Line IC50 (μM) Effect Reference
HeLa (cervical carcinoma)<150High cytotoxicity
Jurkat (T-cell leukemia)Not specifiedSignificant growth inhibition

Case Studies and Research Findings

  • Anti-Tuberculosis Activity : A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in inhibiting both replicating and non-replicating strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were promising, suggesting potential for therapeutic development against multidrug-resistant strains .
  • Virtual Screening for Anti-Parasitic Activity : Collaborative virtual screening efforts identified 7-Bromoimidazo[1,2-a]pyridin-3-amine as a hit compound with confirmed activity against T. cruzi and L. donovani. This study emphasized the need for further exploration of this chemotype in drug development against visceral leishmaniasis and Chagas disease .
  • Cytotoxicity Assays : In vitro studies using the HeLa cell line demonstrated that several analogs of the compound exhibited cytotoxic effects with IC50 values indicating significant potential for therapeutic applications in oncology .

Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-1-2-11-6(9)4-10-7(11)3-5;/h1-4H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBKDRNROCVPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2N)C=C1Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260931-19-7
Record name 7-bromoimidazo[1,2-a]pyridin-3-amine hydrochloride
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